molecular formula C14H14N4O B2879341 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 172265-16-6

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2879341
CAS No.: 172265-16-6
M. Wt: 254.293
InChI Key: ZNYBSIUDDISLHD-UHFFFAOYSA-N
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Description

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a pyridine moiety and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloromethylpyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cyclization reaction with ethyl alcohol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole
  • 1-(Ethoxyphenylmethyl)-1H-1,2,3-benzotriazole
  • 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

Uniqueness: 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the ethoxy group and the pyridine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[ethoxy(pyridin-2-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-19-14(12-8-5-6-10-15-12)18-13-9-4-3-7-11(13)16-17-18/h3-10,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBSIUDDISLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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